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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-effectiveness analysis of tildacerfont, an
investigational corticotropin-releasing factor type 1 (CRF1) receptor antagonist, for the
treatment of classic Congenital Adrenal Hyperplasia (CAH). The analysis is based on available
clinical trial data for tildacerfont and is presented in comparison to the current standard of
care, glucocorticoid therapy, and another investigational CRF1 receptor antagonist,
crinecerfont.

Executive Summary

Congenital Adrenal Hyperplasia (CAH) is a rare genetic disorder that necessitates lifelong
treatment with supraphysiologic doses of glucocorticoids (GCs). While essential for survival,
this standard of care is associated with a significant long-term burden of comorbidities and
substantial healthcare costs.[1][2][3] Tildacerfont, developed by Spruce Biosciences, aimed to
address this unmet need by reducing the required GC dose. However, pivotal clinical trials for
tildacerfont in CAH have yielded mixed results, with key studies not meeting their primary
endpoints for androgen reduction or GC dose reduction. In contrast, another investigational
agent in the same class, crinecerfont, has demonstrated success in Phase 3 trials, achieving
significant reductions in GC dosage while maintaining androgen control.[4][5]

This guide will objectively present the available data to inform an evidence-based perspective
on the potential cost-effectiveness of tildacerfont, contextualized by its clinical trial outcomes
and the broader landscape of CAH treatment.
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Mechanism of Action and Therapeutic Rationale

CAH is characterized by a deficiency in an enzyme required for cortisol synthesis, leading to an
overproduction of androgens driven by excess adrenocorticotropic hormone (ACTH).[6] The
therapeutic goal for novel non-steroidal therapies like tildacerfont is to modulate the
hypothalamic-pituitary-adrenal (HPA) axis to reduce ACTH, thereby lowering adrenal androgen
levels and enabling a reduction in the supraphysiologic GC doses to more physiologic levels.[7]
Tildacerfont is a selective CRF1 receptor antagonist that binds to receptors in the pituitary
gland, aiming to decrease ACTH secretion.[6]
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Diagram 1: Tildacerfont's Mechanism of Action in the HPA Axis.

Clinical Efficacy and Safety Profile of Tildacerfont

The clinical development of tildacerfont for CAH has involved several Phase 2 studies. While
earlier, smaller studies showed promise in reducing key biomarkers, the larger, pivotal trials did
not meet their primary endpoints.
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Summary of Key Clinical Trial Results
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Tildacerfont
was generally
safe and well-
tolerated. A
trend of
larger
reductions in
A4 was
observed with
higher, twice-
daily doses,
suggesting
that the initial
dosing
regimens in
other trials
may have
been

insufficient.

Safety and Tolerability
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Across the clinical trial program, tildacerfont has been generally reported as safe and well-
tolerated, with most adverse events being mild to moderate. No drug-related serious adverse
events have been frequently reported in the completed studies.

Cost-Effectiveness Analysis

A formal cost-effectiveness analysis of tildacerfont has not been published. Given the clinical
trial outcomes, a traditional cost-effectiveness evaluation is challenging. However, a qualitative
and comparative analysis can be constructed by examining the economic burden of the current
standard of care and the potential economic impact of a successful glucocorticoid-sparing
therapy.

Economic Burden of Current Standard of Care
(Glucocorticoid Therapy)

The lifelong use of supraphysiologic doses of glucocorticoids in CAH is associated with a
significant economic burden, primarily driven by the management of long-term comorbidities.
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Cost Driver

Description

Supporting Data

Direct Medical Costs

Frequent physician visits,
laboratory monitoring, and
hospitalizations for adrenal

crises.

Annual healthcare costs for
CAH patients are significantly
higher than for matched
controls.[1][2] Total annual
healthcare expenditures for
CAH patients were estimated
to be substantially higher than
for matched controls without
the condition.[11]

Comorbidity Management

Treatment of GC-induced
conditions such as
osteoporosis, diabetes,
cardiovascular disease,
obesity, and mental health

disorders.

Long-term GC use is a major
risk factor for these costly
chronic conditions.[12][13]

Indirect Costs

Reduced productivity,
caregiver burden, and
diminished health-related

quality of life.

The burden on patients and
their families is substantial,
though not always captured in

direct cost analyses.[2]

Comparative Efficacy with an Alternative Novel Therapy

Crinecerfont (Neurocrine Biosciences), another CRF1 receptor antagonist, has demonstrated

positive results in its Phase 3 clinical trials, providing a benchmark for the potential of this drug

class.
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Pivotal Trial Primary Endpoint ] ) reduction in daily GC dose
CAHmelia-203; GC reduction ) o
(Adults) ) ) while maintaining androgen
in CAHmelia-204)
control)[4]
Pivotal Trial Primary Endpoint N/A (Phase 2 data suggests Met (Statistically significant
(Pediatrics) higher doses may be needed) reduction in mean GC dose)[5]

] New Drug Applications
Investment being wound down ) ]
Development Status for CAH ] ) submitted to the FDA with
following trial results o .
Priority Review[14]

Projected Cost-Effectiveness of Tildacerfont

Based on the available evidence, a strong case for the cost-effectiveness of tildacerfont for
CAH cannot be made at this time due to the failure to meet primary endpoints in pivotal trials. A
therapy that does not demonstrate a significant and consistent ability to reduce glucocorticoid
dosage would not be expected to offset the high costs associated with the long-term
complications of standard care. The potential for higher, more frequent dosing to be effective,
as suggested by the CAHptain-205 study, would also increase the cost of the drug itself, further
complicating the cost-effectiveness equation.

Experimental Protocols

The methodologies for the key clinical trials of tildacerfont provide insight into how its efficacy
and safety were assessed.

CAHmelia-203 Experimental Workflow
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Diagram 2: CAHmelia-203 Experimental Workflow.

CAHmelia-204 Experimental Workflow
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CAHmelia-204 Protocol

Enrollment of Adults with Classic CAH
on Supraphysiologic GC with Controlled A4
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Diagram 3: CAHmelia-204 Experimental Workflow.

Conclusion

The therapeutic rationale for a glucocorticoid-sparing agent in the treatment of CAH is strong,
given the significant humanistic and economic burden of the current standard of care.[1][2]
While tildacerfont, a CRF1 receptor antagonist, showed initial promise in early-phase studies,
it failed to meet its primary endpoints in two pivotal Phase 2b trials, CAHmelia-203 and
CAHmelia-204. Consequently, a favorable cost-effectiveness profile for tildacerfont in CAH
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cannot be substantiated with the current data. The success of a competing drug in the same
class, crinecerfont, in demonstrating statistically significant glucocorticoid dose reduction
highlights the potential of this therapeutic approach, but also underscores the challenges in
translating mechanism of action into clinical efficacy.[4][5] Future research into alternative
dosing regimens for tildacerfont, as suggested by the CAHptain-205 study, would be
necessary to re-evaluate its potential clinical and economic value. However, with the
discontinuation of key trials and the winding down of investment, the path forward for
tildacerfont in CAH appears limited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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